molecular formula C14H11ClO3 B6397767 4-Chloro-3-(3-hydroxymethylphenyl)benzoic acid, 95% CAS No. 1261930-00-0

4-Chloro-3-(3-hydroxymethylphenyl)benzoic acid, 95%

Cat. No. B6397767
CAS RN: 1261930-00-0
M. Wt: 262.69 g/mol
InChI Key: CEXCFGBFFTVJJB-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-hydroxymethylphenyl)benzoic acid (4-Cl-3-HMPBA) is an organic compound that has been widely studied due to its various applications in scientific research. It is a mono-chlorinated derivative of phenylbenzoic acid, an aromatic carboxylic acid. 4-Cl-3-HMPBA has been extensively studied for its biochemical, physiological, and pharmacological properties, as well as its potential applications in the laboratory.

Mechanism of Action

4-Chloro-3-(3-hydroxymethylphenyl)benzoic acid, 95% has been found to act as an inhibitor of monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes. MAO is an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin and dopamine, while CYP enzymes are responsible for the metabolism of drugs in the body. By inhibiting these enzymes, 4-Chloro-3-(3-hydroxymethylphenyl)benzoic acid, 95% can affect the levels of neurotransmitters and drugs in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(3-hydroxymethylphenyl)benzoic acid, 95% have been studied extensively. It has been found to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. In addition, it has been found to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which can lead to increased levels of these neurotransmitters in the brain. It has also been found to increase the levels of certain hormones, such as cortisol and prolactin, as well as to reduce inflammation.

Advantages and Limitations for Lab Experiments

The use of 4-Chloro-3-(3-hydroxymethylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it has a high purity level of 95%. In addition, it is a stable compound and is not easily degraded. However, there are some limitations to its use in laboratory experiments. It is not soluble in water and must be dissolved in organic solvents, such as ethanol or dimethyl sulfoxide. In addition, it can be toxic at high concentrations and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 4-Chloro-3-(3-hydroxymethylphenyl)benzoic acid, 95% in scientific research. For example, it could be used to study the role of MAO and CYP enzymes in the metabolism of drugs, and to develop new drugs that target these enzymes. In addition, it could be used to study the role of neurotransmitters in various neurological disorders, such as depression and anxiety. Finally, it could be used to develop new drugs that target specific neurotransmitters, such as serotonin and dopamine.

Synthesis Methods

4-Chloro-3-(3-hydroxymethylphenyl)benzoic acid, 95% can be synthesized through a series of chemical reactions. The first step involves the reaction of 4-chlorobenzoic acid with 3-hydroxymethylphenol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 4-chloro-3-(3-hydroxymethylphenyl)benzoic acid, with a yield of around 95%.

Scientific Research Applications

4-Chloro-3-(3-hydroxymethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. For example, it has been used as a substrate for the enzyme monoamine oxidase (MAO) in order to study the role of MAO in the regulation of neurotransmitter levels in the brain. In addition, 4-Chloro-3-(3-hydroxymethylphenyl)benzoic acid, 95% has been used to study the role of CYP2C19 in the metabolism of certain drugs. It has also been used to study the role of transporters in the absorption and distribution of drugs in the body.

properties

IUPAC Name

4-chloro-3-[3-(hydroxymethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-13-5-4-11(14(17)18)7-12(13)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXCFGBFFTVJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689091
Record name 6-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261930-00-0
Record name 6-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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